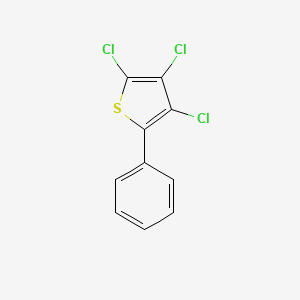![molecular formula C10H18N2O B11942364 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one CAS No. 7415-70-5](/img/structure/B11942364.png)
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-3,11-diazabicyclo[441]undecan-4-one is a bicyclic compound with the molecular formula C10H18N2O It is known for its unique structure, which includes a diazabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its reactivity and applications.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.
Scientific Research Applications
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,11-Diazabicyclo[4.4.1]undecan-4-one: Lacks the methyl group at the 11th position, which may affect its reactivity and applications.
11-Methyl-3,11-diazabicyclo[4.4.1]undecane: Similar structure but without the ketone group, leading to different chemical properties.
Uniqueness: 11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one is unique due to the presence of both the methyl group and the ketone group, which confer distinct reactivity and potential applications. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
CAS No. |
7415-70-5 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
11-methyl-3,11-diazabicyclo[4.4.1]undecan-4-one |
InChI |
InChI=1S/C10H18N2O/c1-12-8-4-2-3-5-9(12)7-11-10(13)6-8/h8-9H,2-7H2,1H3,(H,11,13) |
InChI Key |
ZBIIIQFQVYILOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCCC1CNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


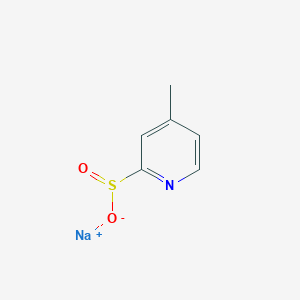
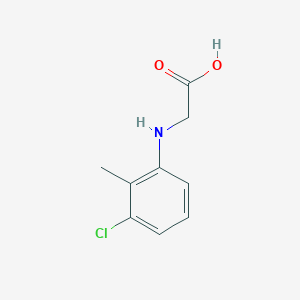
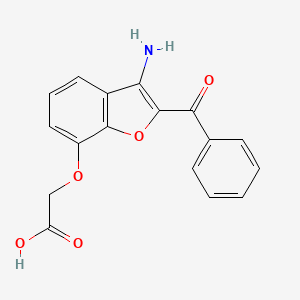

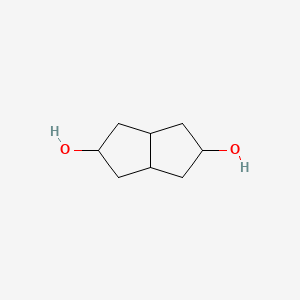
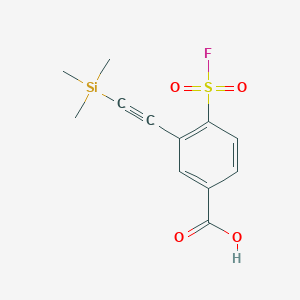

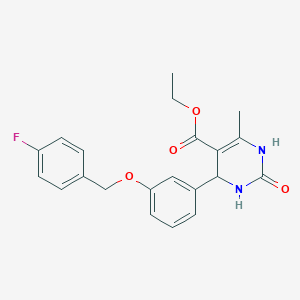


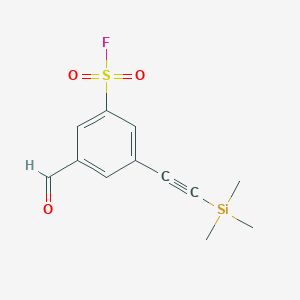
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
